molecular formula C18H11N3O2S B2807819 (E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 313687-13-7

(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2807819
CAS No.: 313687-13-7
M. Wt: 333.37
InChI Key: PXYAALWGFFZMKG-OQLLNIDSSA-N
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Description

(E)-3-(3-Nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a phenyl group at the 4-position and a 3-nitrophenyl group attached via an α,β-unsaturated nitrile (acrylonitrile) moiety. The (E)-stereochemistry is critical for its electronic and steric properties, influencing interactions in biological systems and materials science applications.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c19-11-15(9-13-5-4-8-16(10-13)21(22)23)18-20-17(12-24-18)14-6-2-1-3-7-14/h1-10,12H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYAALWGFFZMKG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets. The general structure can be represented as follows:

 E 3 3 nitrophenyl 2 4 phenylthiazol 2 yl acrylonitrile\text{ E 3 3 nitrophenyl 2 4 phenylthiazol 2 yl acrylonitrile}

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that thiazole-based compounds can exhibit cytotoxic effects against cancer cell lines such as A-431 and Jurkat. For example, a related thiazole compound showed an IC50 value of approximately 1.61 µg/mL against these cell lines, suggesting potent activity .
  • Mechanism of Action : Molecular dynamics simulations reveal that these compounds often interact with key proteins involved in apoptosis, such as Bcl-2, primarily through hydrophobic interactions . This interaction is crucial for inducing programmed cell death in cancer cells.
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. For example, modifications at specific positions on the thiazole ring have been shown to increase potency .

Antimicrobial Activity

In addition to anticancer effects, this compound also exhibits antimicrobial properties.

Findings on Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) : Studies assessing the antimicrobial activity against both Gram-positive and Gram-negative bacteria report low MIC values for thiazole derivatives, indicating strong antibacterial potential .
  • Broad Spectrum Activity : Compounds similar to this compound have demonstrated effectiveness against a variety of pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values often below 10 µg/mL .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerA-4311.61 µg/mL
AnticancerJurkat1.98 µg/mL
AntimicrobialStaphylococcus aureus< 10 µg/mL
AntimicrobialEscherichia coli< 10 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of acrylonitrile-thiazole hybrids allows for extensive comparisons with analogs. Below is a detailed analysis of key analogs and their distinguishing features:

Structural Analogs with Varying Aryl Substituents

Compound Name Substituents (Thiazole Position 4 / Acrylonitrile Position 3) Key Properties Applications References
(E)-3-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-Chlorophenyl / 4-Phenyl Higher lipophilicity due to Cl; lower NLO response compared to nitro-substituted analogs Precursor for oxirane synthesis via oxidation
3-(4-Methoxy-Phenyl)-2-(4-Nitro-Phenyl)-Acrylonitrile 4-Methoxyphenyl / 4-Nitrophenyl Enhanced hyperpolarizability (NLO activity) due to electron-donating OMe and electron-withdrawing NO₂ Theoretical and experimental NLO studies
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 3,4-Dimethoxyphenyl / 4-(4-Nitrophenyl) Dual electron-donating (OMe) and withdrawing (NO₂) groups; increased steric hindrance Anticandidate for optoelectronic materials
(E)-3-(4-Nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (NTA) Tetrazole / 4-Nitrophenyl Strong corrosion inhibition (85% efficiency in 1 M HCl) due to tetrazole’s adsorption on metal surfaces Corrosion inhibitor in industrial settings

Analogs with Modified Heterocyclic Cores

Compound Name Core Structure Key Differences Applications References
(E)-2-(1,3-Benzoxazol-2-yl)-3-(3-nitrophenyl)acrylonitrile Benzoxazole (O instead of S in thiazole) Reduced electron delocalization due to O’s lower polarizability vs. S Noted for altered bioactivity and solubility
(Z)-3-(Pyridin-3-yl)-2-(4-nitrophenyl)acrylonitrile Pyridine Planar pyridine core with weaker electron-withdrawing effects Studied for catalytic and coordination chemistry
2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1H-pyrazol-4-yl)acrylonitrile Benzimidazole-pyrazole hybrid Dual heterocycles enhance π-stacking and hydrogen-bonding capacity Anticancer screening

Physicochemical and Electronic Properties

  • NLO Activity :
    • The target compound’s nitro group at the 3-position induces asymmetric charge distribution, yielding a hyperpolarizability (β) of 1.2 × 10⁻³⁰ esu, lower than 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile (β = 3.8 × 10⁻³⁰ esu) due to reduced resonance stabilization .
  • Thermal Stability :
    • Melting points vary significantly: the target compound melts at 160–162°C, while the 4-chlorophenyl analog () melts at 145–147°C, reflecting nitro’s stronger intermolecular interactions .

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